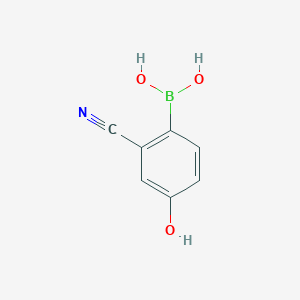

(2-Cyano-4-hydroxyphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Cyano-4-hydroxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which also contains cyano and hydroxy substituents. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyano-4-hydroxyphenyl)boronic acid typically involves the reaction of 2-cyano-4-hydroxyphenylboronic acid with appropriate boron reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions for this process are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes as those used in laboratory settings. the scale-up process requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Cyano-4-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases (e.g., potassium carbonate), and solvents like ethanol or water. Reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce quinones or other oxidized derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Cross-Coupling Reactions

One of the primary applications of (2-cyano-4-hydroxyphenyl)boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is pivotal for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds which are essential in pharmaceuticals and agrochemicals.

| Reaction Type | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl halides + this compound | Pd catalyst, base | Up to 95 | |

| Borylation | Aryl halides + B2pin2 | Ni or Cu catalyst | 80-90 |

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. These compounds have been shown to inhibit specific pathways involved in tumor growth.

- Case Study: Inhibition of Cancer Cell Proliferation

Materials Science

Development of Functional Materials

this compound has been utilized in the development of advanced materials, including hydrogels and covalent organic frameworks (COFs). Its ability to form dynamic covalent bonds enhances the properties of these materials.

Analytical Chemistry

Fluorescent Probes

The compound has been incorporated into fluorescent probes for bioanalytical applications. Its ability to bind selectively to certain biomolecules makes it valuable for detecting specific targets.

Mécanisme D'action

The mechanism of action of (2-Cyano-4-hydroxyphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In the context of Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, facilitating the formation of new carbon-carbon bonds . In biological systems, the boronic acid group can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxyphenylboronic acid: Similar structure but lacks the cyano group.

4-Cyanophenylboronic acid: Similar structure but lacks the hydroxy group.

Uniqueness

(2-Cyano-4-hydroxyphenyl)boronic acid is unique due to the presence of both cyano and hydroxy groups on the phenyl ring

Activité Biologique

(2-Cyano-4-hydroxyphenyl)boronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound consists of a boronic acid moiety linked to a cyano and a hydroxy group on a phenyl ring. This configuration allows for diverse interactions with biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity.

- Nucleophilic Addition : The cyano group can participate in nucleophilic addition reactions, modifying the structure and function of biological molecules, thus affecting various biochemical pathways and cellular processes .

Anticancer Activity

Numerous studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. For instance, derivatives of this compound have shown selective cytotoxicity towards pancreatic adenocarcinoma cells, with IC50 values ranging from 1.45 to 4.25 μM .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| Capan-1 | 2.29 | High |

| HEp-2 | 3.10 | Moderate |

| NCI-H460 | 3.75 | Moderate |

| LN-229 | 4.00 | Low |

Case Studies

- Study on Pancreatic Cancer : A study evaluated the effects of this compound on the Capan-1 pancreatic adenocarcinoma cell line. The compound exhibited significant inhibition of cell proliferation at concentrations as low as 10 µM, demonstrating a promising therapeutic window compared to normal peripheral blood mononuclear cells (PBMC), which showed minimal toxicity at similar concentrations .

- Cell Cycle Analysis : Another investigation focused on the impact of this compound on cell cycle progression in various cancer cell lines. Results indicated that treatment led to a strong accumulation of cells in the G2/M phase, suggesting a mechanism that disrupts normal cell cycle regulation .

Antiviral Activity

Recent findings suggest that this compound may also possess antiviral properties. It has shown moderate activity against several respiratory viruses, including Influenza A and B strains, with effective concentrations ranging from 31.3 to 39.5 μM .

Table 2: Antiviral Activity Against Respiratory Viruses

| Virus | EC50 (µM) |

|---|---|

| HCoV-229E | 39.5 |

| Influenza A/H1N1 | 31.3 |

| Influenza B | 35.0 |

Propriétés

IUPAC Name |

(2-cyano-4-hydroxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO3/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,10-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQFSZVOFOQNNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)O)C#N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.